2-(Furan-2-ylmethylidene)-1-benzothiophen-3-one
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Overview
Description
2-(Furan-2-ylmethylene)benzo[b]thiophen-3(2H)-one is a heterocyclic compound that combines the structural elements of furan and benzo[b]thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethylene)benzo[b]thiophen-3(2H)-one typically involves the condensation of furan-2-carbaldehyde with benzo[b]thiophene-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for 2-(Furan-2-ylmethylene)benzo[b]thiophen-3(2H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-ylmethylene)benzo[b]thiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(Furan-2-ylmethylene)benzo[b]thiophen-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 2-(Furan-2-ylmethylene)benzo[b]thiophen-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit or activate specific enzymes, thereby affecting cellular processes. In materials science, its electronic properties are leveraged to enhance the performance of organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-carboxamide derivatives: These compounds share the benzo[b]thiophene core and have been studied for their STING-agonistic activity.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another thiophene-based compound used in organic electronics.
5-Furan-2-yl-2H-pyrazole-3-carboxylic acid thiophen-2-ylmethylene-hydrazide: A compound with similar structural elements used in various chemical applications.
Uniqueness
2-(Furan-2-ylmethylene)benzo[b]thiophen-3(2H)-one is unique due to its combination of furan and benzo[b]thiophene rings, which imparts distinct electronic and chemical properties. This makes it a versatile compound for various applications, particularly in the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C13H8O2S |
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Molecular Weight |
228.27 g/mol |
IUPAC Name |
2-(furan-2-ylmethylidene)-1-benzothiophen-3-one |
InChI |
InChI=1S/C13H8O2S/c14-13-10-5-1-2-6-11(10)16-12(13)8-9-4-3-7-15-9/h1-8H |
InChI Key |
RBJUYMGFIGINOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=CO3)S2 |
Origin of Product |
United States |
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